2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound “2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” belongs to the class of organic compounds known as phenylpyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another synthesis route is based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4 H -1,2,4-triazole-5-thiols .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . On the basis of fusion permutations of these rings, four isomeric structural variants of triazolothiadiazine may exist .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution and the reaction of 4-amino-5-phenyl-4 H -1,2,4-triazole-3-thiol in refluxing ethanol .
Scientific Research Applications
Anticancer Properties
2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has been explored for its potential in anticancer therapies. Studies have found that modifications of similar compounds, like the replacement of the acetamide group with alkylurea in N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, can enhance antiproliferative activities against cancer cell lines and reduce toxicity (Wang et al., 2015). Furthermore, analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines have shown inhibition activity against cancer cell lines, indicating the potential of related compounds in cancer treatment (Kumar et al., 2019).
Antiviral Activity
Some derivatives of [1,2,4]triazolo[4,3-b]pyridazine, closely related to the compound , have shown promising antiviral activities. For instance, compounds synthesized from 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione have exhibited significant activity against hepatitis A virus (Shamroukh & Ali, 2008).
Insecticidal Properties
Research has also demonstrated the insecticidal potential of compounds related to this compound. For instance, novel heterocycles incorporating a thiadiazole moiety, synthesized from related compounds, showed significant effects against the cotton leafworm (Fadda et al., 2017).
Antihistaminic and Anti-inflammatory Activity
Compounds synthesized from [1, 2, 4]triazolo[1, 5-b]pyridazines, similar to the compound of interest, have been evaluated for antihistaminic activity and their ability to inhibit eosinophil infiltration. These fused pyridazines exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, suggesting their potential use in treating allergic reactions and inflammation (Gyoten et al., 2003).
Mechanism of Action
The mechanism of action of similar compounds is often related to their ability to interact with different target receptors due to their hydrogen bond accepting and donating characteristics . Some compounds exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Future Directions
Properties
IUPAC Name |
2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2S/c1-31-16-7-2-4-13(10-16)17-8-9-18-26-27-20(29(18)28-17)32-12-19(30)25-15-6-3-5-14(11-15)21(22,23)24/h2-11H,12H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRETXCFPAOMSCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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